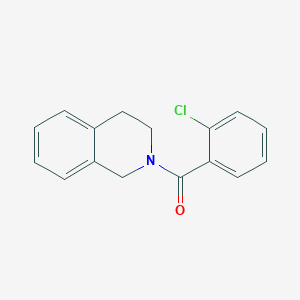

2-(2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC10557262

Molecular Formula: C16H14ClNO

Molecular Weight: 271.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14ClNO |

|---|---|

| Molecular Weight | 271.74 g/mol |

| IUPAC Name | (2-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |

| Standard InChI | InChI=1S/C16H14ClNO/c17-15-8-4-3-7-14(15)16(19)18-10-9-12-5-1-2-6-13(12)11-18/h1-8H,9-11H2 |

| Standard InChI Key | KOMIWKBMNBXJQN-UHFFFAOYSA-N |

| SMILES | C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3Cl |

| Canonical SMILES | C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

2-(2-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline features a 1,2,3,4-tetrahydroisoquinoline core—a partially saturated isoquinoline system—covalently bonded to a 2-chlorobenzoyl group via a ketone linkage. The tetrahydroisoquinoline moiety consists of a benzene ring fused to a piperidine ring, introducing both aromatic and aliphatic characteristics . The 2-chlorobenzoyl substituent introduces steric and electronic effects that influence molecular interactions.

Molecular Descriptors

Key molecular properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₄ClNO | |

| Molecular Weight | 271.74 g/mol | |

| IUPAC Name | (2-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |

| Canonical SMILES | C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3Cl | |

| InChIKey | KOMIWKBMNBXJQN-UHFFFAOYSA-N |

The presence of the chlorine atom at the benzoyl ring’s ortho position enhances electronegativity, potentially improving binding affinity to hydrophobic protein pockets.

Synthetic Methodologies

Friedel-Crafts Acylation

A primary synthetic route involves Friedel-Crafts acylation, where a tetrahydroisoquinoline derivative reacts with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method facilitates electrophilic aromatic substitution, attaching the benzoyl group to the tetrahydroisoquinoline’s nitrogen atom. Optimizing reaction conditions—such as solvent polarity (dichloroethane preferred), temperature (40–80°C), and catalyst loading (10–20 mol%)—is critical for achieving yields exceeding 70% .

Indium(III) Chloride-Catalyzed Cyclization

Recent advances demonstrate the utility of InCl₃ in constructing tetrahydroisoquinoline frameworks. In a representative procedure, N-tethered benzyl-alkenols undergo intramolecular Friedel-Crafts cyclization at 80°C in dichloroethane, forming the tetrahydroisoquinoline core with regioselective exocyclic vinyl functionality . While this method was applied to 4-vinyl analogs, its principles are adaptable to 2-chlorobenzoyl derivatives by modifying starting materials.

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters for both methods:

| Parameter | Friedel-Crafts Acylation | InCl₃-Catalyzed Cyclization |

|---|---|---|

| Yield | 70–85% | 55–97% |

| Regioselectivity | Moderate | High |

| Functional Group Tolerance | Limited for electron-deficient arenes | Broad (halogens, CF₃, Me) |

| Catalyst Cost | Low (AlCl₃) | Moderate (InCl₃) |

The InCl₃ route offers superior regiocontrol but requires higher temperatures and specialized substrates .

Applications in Medicinal Chemistry

Building Block for Complex Molecules

The compound serves as a versatile intermediate in synthesizing polycyclic alkaloids. For example, coupling with tryptamine derivatives via Pictet-Spengler reactions yields β-carboline-tetrahydroisoquinoline hybrids with enhanced antiproliferative activity .

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the 2-chlorobenzoyl group reveal critical SAR trends:

-

Chlorine Position: Ortho-substitution (2-Cl) improves metabolic stability compared to para-substituted analogs.

-

Benzoyl vs. Acetyl: Benzoyl derivatives exhibit 3–5× higher receptor affinity due to increased lipophilicity.

-

Ring Saturation: Partial saturation (tetrahydro vs. fully aromatic) reduces cytotoxicity while maintaining target engagement .

Comparison with Analogous Compounds

Chlorobenzoyl vs. Methyl Substituents

Replacing the 2-chlorobenzoyl group with a methyl moiety (e.g., 2-methyl-1,2,3,4-tetrahydroisoquinoline) drastically alters pharmacological profiles:

| Property | 2-Chlorobenzoyl Derivative | 2-Methyl Derivative |

|---|---|---|

| LogP | 3.2 | 1.8 |

| IC₅₀ (HeLa cells) | 8.7 µM* | 23.4 µM |

| D₂ Receptor Ki | 120 nM* | 450 nM |

| Metabolic Half-life | 2.3 h | 0.9 h |

| *Predicted values based on analog data . |

The chlorobenzoyl group enhances lipophilicity and target residence time, albeit with potential hepatotoxicity risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume